

# Drp1-IN-1: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Drp1-IN-1*

Cat. No.: *B10831888*

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## Abstract

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission, a fundamental process for maintaining mitochondrial health, regulating cell cycle progression, and executing programmed cell death. Dysregulation of Drp1 activity is implicated in a variety of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. **Drp1-IN-1** is a small molecule inhibitor of Drp1. This document provides a comprehensive technical overview of **Drp1-IN-1**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

## Chemical Structure and Properties

**Drp1-IN-1**, also known as compound A-7, is a potent inhibitor of the Drp1 protein.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide	PubChem
Molecular Formula	C22H24N8OS	[2]
Molecular Weight	448.54 g/mol	[2]
CAS Number	2247733-08-8	
Appearance	Solid	[2]
IC50	0.91 $\mu$ M	[1][2]
Solubility	Soluble in DMSO	[1]

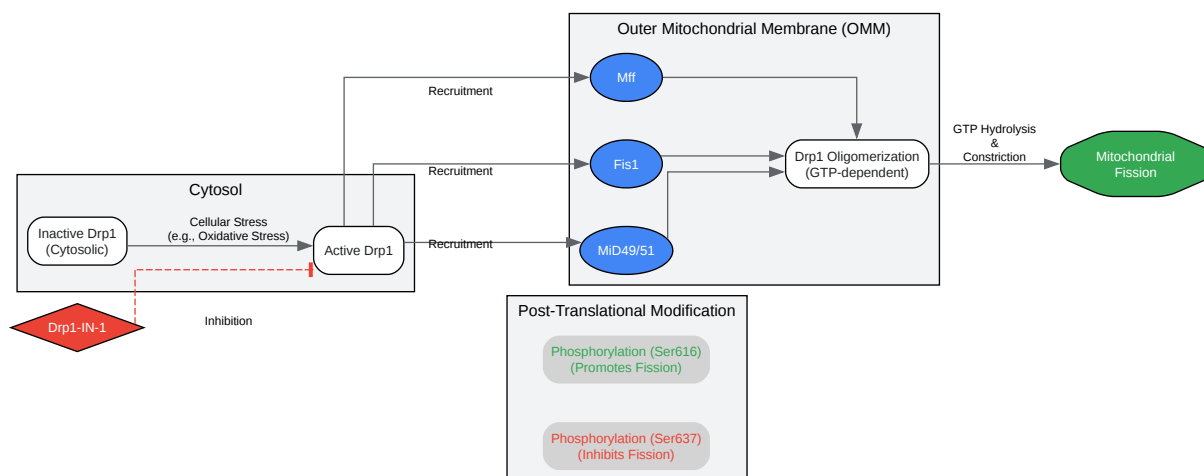
## Mechanism of Action and Signaling Pathway

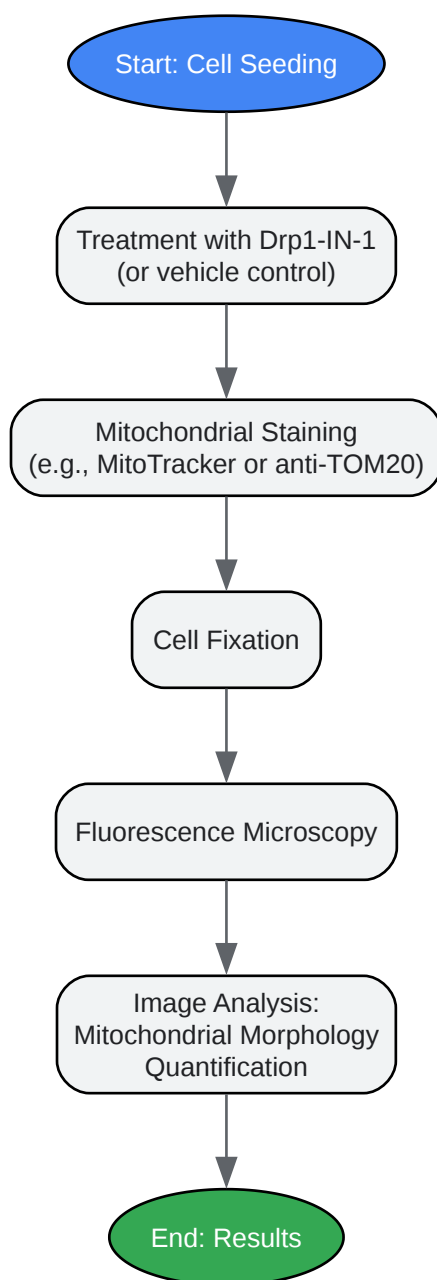
**Drp1-IN-1** exerts its biological effects by inhibiting the activity of the Drp1 protein.[1][2] Drp1-mediated mitochondrial fission is a multi-step process that is tightly regulated. In its inactive state, Drp1 resides predominantly in the cytosol. Upon cellular signaling, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of receptor proteins, including Mitochondrial Fission Factor (Mff), Fission 1 protein (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).

At the OMM, Drp1 oligomerizes in a GTP-dependent manner, forming ring-like structures that constrict and ultimately sever the mitochondrion. The GTPase activity of Drp1 is crucial for this process. The activity of Drp1 is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 generally promotes Drp1 activity and mitochondrial fission, whereas phosphorylation at Serine 637 is typically inhibitory, favoring mitochondrial elongation.

**Drp1-IN-1**, by inhibiting Drp1, prevents the excessive mitochondrial fission associated with various pathological states. This can lead to a more interconnected and elongated

mitochondrial network, which is often associated with improved mitochondrial function and cell survival.<sup>[3][4]</sup>





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